4-(3-甲氧基苯氧基)-3-(三氟甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

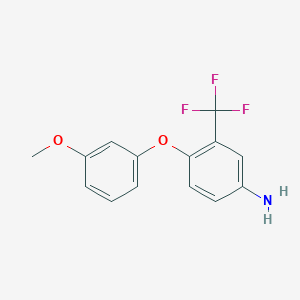

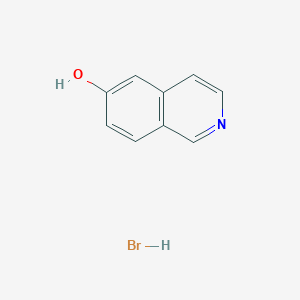

“4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline” is a chemical compound that likely contains an aniline group (a phenyl group attached to an amino group), a methoxy group (an oxygen atom bonded to a methyl group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact properties and applications of this compound would depend on its specific structure .

Synthesis Analysis

The synthesis of similar compounds often involves the introduction of the trifluoromethyl group into the molecule. This process, known as trifluoromethylation, has been the subject of recent advances in carbon-centered radical intermediates .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. These groups could affect the compound’s polarity, reactivity, and other physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. For example, similar compounds have been reported to have a liquid form, a specific refractive index, boiling point, and density .

科学研究应用

化学合成和反应

- 苯胺衍生物的合成:一项研究描述了苯胺与苯基碘(III)双(三氟乙酸盐)的反应,导致 4-碘苯基转移到酰胺氮上,得到乙酰二芳胺,或三氟乙酰氧基转移到苯胺芳香环上,产生相应的酚 (Itoh、Sakamoto、Miyazawa 和 Kikugawa,2002 年)。

液晶研究

- 具有三氟甲基基团的液晶:对具有 4-三氟甲基和 4-三氟甲氧基基团的 4-辛氧基-N-(亚苄基)苯胺衍生物的研究表明,它们表现出稳定的近晶 B 和 A 相。该研究提供了对受这些中间相中等极性影响的液晶性质的见解 (Miyajima、Nakazato、Sakoda 和 Chiba,1995 年)。

激酶抑制剂研究

- c-Met 激酶抑制剂:一项研究对与 c-Met 激酶复合的苯胺衍生物进行对接,以分析有助于抑制活性的分子特征。它揭示了这些化合物的分子结构和活性关系 (Caballero、Quiliano、Alzate-Morales、Zimic 和 Deharo,2011 年)。

材料合成

- 苯胺化合物的合成:研究集中在 3-氯-4-[1,1,2-三氟-2-(三氟甲氧基)-乙氧基]苯胺的合成上,展示了一个高产率和环境友好的工艺 (Wen,2007 年)。

电光和电致变色材料

- 电致变色材料研究:研究已经合成了各种苯胺衍生物,用于电致变色材料,探索了它们在近红外区域和高温电光学中的潜力 (Li、Liu、Ju、Zhang 和 Zhao,2017 年); (Suresh、Gulotty、Bales、Inbasekaran、Chartier、Cummins 和 Smith,2003 年)。

代谢物合成

- 代谢物的合成:一项研究描述了双氯芬酸的酰基葡萄糖醛酸和羟基代谢物等代谢物的合成和表征,重点介绍了这些代谢物用于毒理学研究的生产 (Kenny、Maggs、Meng、Sinnott、Clarke、Park 和 Stachulski,2004 年)。

催化反应

- 催化氧化研究:据报道,Fe3O4 磁性纳米粒子用作催化剂,用于水溶液中酚类和苯胺化合物的氧化,提供了对这些纳米粒子的催化能力的见解 (Zhang、Zhao、Niu、Shi、Cai 和 Jiang,2009 年)。

作用机制

未来方向

The future directions for research and development involving this compound would likely depend on its specific properties and potential applications. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting potential future directions in these areas .

属性

IUPAC Name |

4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(18)7-12(13)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBWUNYJGDTHBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)

![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)

![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)